molecular formula C21H17N B593858 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole CAS No. 1260228-95-2

11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole

Cat. No. B593858
CAS RN: 1260228-95-2
M. Wt: 283.374
InChI Key: MVAOYMNWVVRUPL-UHFFFAOYSA-N
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Description

“11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole” is a chemical compound with the CAS Number: 1260228-95-2 . It has a molecular weight of 283.37 and its molecular formula is C21H17N .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 43 bonds . These include 26 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 4 nine-membered rings, 1 twelve-membered ring, and 1 Pyrrole .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

  • Ligand for TCDD (Ah) Receptor

    A derivative, 5,11-dihydroindolo[3,2-b]carbazole-6,12-dicarbaldehyde, is found to be an extremely efficient ligand for the TCDD (Ah) receptor (Tholander & Bergman, 1999).

  • Application in Organic Light-Emitting Diodes (OLEDs)

    The novel chromophore 11,11-dimethyl-11H-indeno[1,2-b]indolo[1,2,3-jk]carbazole (IDFL) has been developed for use in blue fluorescent OLEDs. It demonstrates high efficiency, color purity, and longer device lifetime (Patil, Lee, & Lee, 2020).

  • Metal-Organic Coordination Polymers

    A 5,11-dihydroindolo[3,2-b]carbazole-based bidentate ligand has been used to construct metal-organic coordination polymers, displaying blue fluorescence (Khan et al., 2018).

  • Cytotoxicity in Antitumor Drugs

    Derivatives of 5,11-dimethyl-6H-pyrido[3,2-b]carbazole have shown potent cytotoxicity and antitumor activity, with some compounds inducing DNA breaks in cells (Moinet-Hedin et al., 1997; Moinet-Hedin et al., 2000).

  • As an Anti-Initiator and Promoter of Carcinogenesis

    A study demonstrated the formation of 5,11-dihydroindolo[3,2-b]carbazole from ascorbigen, highlighting its role as an anti-initiator and promoter of carcinogenesis (Preobrazhenskaya et al., 1993).

  • ALK Inhibitors for Cancer Treatment

    9-Substituted 6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazoles have been discovered as highly selective and potent anaplastic lymphoma kinase (ALK) inhibitors, showing significant antitumor efficacy in mouse models (Kinoshita et al., 2011).

  • Organic Microelectronics

    The synthesis of 6,12-Dimethylindolo[3,2-b]carbazoles has been explored for applications in organic field-effect transistors, revealing promising features (Wakim et al., 2004).

  • Binding to Specific Sites in Rat Liver

    Indolo[3,2-b]carbazoles, including derivatives like 5,11-dimethylindolo[3,2-b]carbazole, have been studied for their capacity to inhibit specific binding in rat liver cytosol (Gillner et al., 1993).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate. Additionally, this compound can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and apoptosis . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For instance, it may upregulate or downregulate the expression of genes involved in oxidative stress responses, thereby impacting cellular health and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in the inhibition or activation of enzyme functions, leading to changes in metabolic pathways and cellular processes . Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic functions or protecting against oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as cellular damage or apoptosis . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical or pharmacological outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can alter the metabolic flux and levels of various metabolites in the body . The compound may also affect the activity of other enzymes and cofactors, leading to changes in metabolic processes and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing potential side effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function . Targeting signals and post-translational modifications play a role in directing the compound to particular organelles or cellular regions . This localization is essential for its interaction with specific biomolecules and the subsequent biochemical effects .

properties

IUPAC Name

11,11-dimethyl-5H-indeno[1,2-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N/c1-21(2)17-9-5-3-7-13(17)15-12-20-16(11-18(15)21)14-8-4-6-10-19(14)22-20/h3-12,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAOYMNWVVRUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C4C5=CC=CC=C5NC4=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 75 g (238 mmol) of 2-(2-nitrophenyl)-9,9-dimethyl-9H-fluorene and 290.3 ml (1669 mmol) of triethyl phosphite is heated under reflux for 12 h. The triethyl phosphite which remains is subsequently removed by distillation (72-76° C./9 mm Hg). Water/MeOH (1:1) is added to the residue, and the solid is filtered off and recrystallised. Yield: 61.3 g (216 mmol), 92%.
Name
2-(2-nitrophenyl)-9,9-dimethyl-9H-fluorene
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
290.3 mL
Type
reactant
Reaction Step One

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